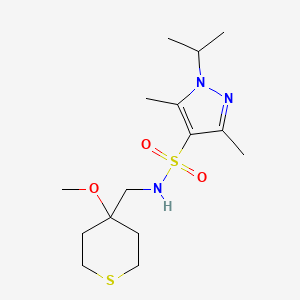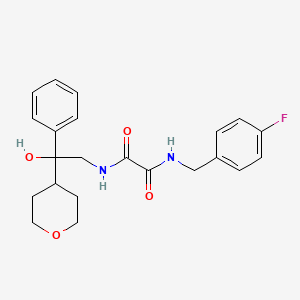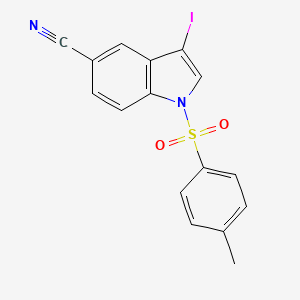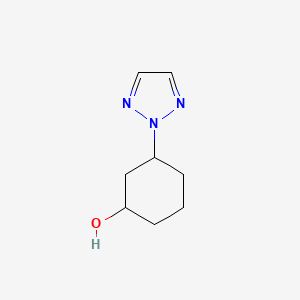
5-((3-Methoxypropyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Methoxypropyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality 5-((3-Methoxypropyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-Methoxypropyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound, as part of broader research into heterocyclic chemistry, may be involved in the synthesis and characterization of novel organic molecules. For instance, research into similar compounds has led to the development of substances with specific spectral, quantum studies, nonlinear optical (NLO), and thermodynamic properties. These studies often involve detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction, aiming to understand the structural and electronic characteristics of new molecules, which could have implications in materials science and molecular engineering (Halim & Ibrahim, 2022).
Antimicrobial Activities
Research into heterocyclic compounds often explores their potential antimicrobial activities. Synthesizing novel azole derivatives and examining their effects against various microorganisms can lead to the discovery of new antimicrobial agents. This research typically involves the development of compounds followed by testing their efficacy against bacteria and fungi, contributing to the field of medicinal chemistry and pharmaceutical sciences (Başoğlu et al., 2013).
Applications in Material Science
Compounds with unique structural features are of interest in material science for their potential applications in creating new materials with desired physical and chemical properties. Studies may focus on the synthesis of compounds that exhibit significant thermal stability, electrical conductivity, or photophysical properties, useful in the development of semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. The investigation into these compounds often requires a multidisciplinary approach, combining organic synthesis, physical chemistry, and materials engineering (Yu et al., 2017).
Corrosion Inhibition
Another potential application is in the field of corrosion science, where heterocyclic compounds are studied for their ability to inhibit corrosion in metals. Research in this area involves synthesizing compounds and evaluating their performance as corrosion inhibitors in various environments, which is critical for protecting industrial machinery, pipelines, and structures from degradation. This type of study combines aspects of organic chemistry, materials science, and engineering to address practical problems in industry (Yadav et al., 2016).
Propiedades
IUPAC Name |
5-(3-methoxypropylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-5-3-6-15(11-14)25-13-16-7-8-18(26-16)20-23-17(12-21)19(27-20)22-9-4-10-24-2/h3,5-8,11,22H,4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPHERSIZFZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCOC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)




![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)


![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)



